molecular formula C13H11F2NO B13001723 4-(Benzyloxy)-2-(difluoromethyl)pyridine

4-(Benzyloxy)-2-(difluoromethyl)pyridine

Cat. No.: B13001723
M. Wt: 235.23 g/mol
InChI Key: YZXQPMGVFQLZPI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(difluoromethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a benzyloxy group at the 4-position and a difluoromethyl group at the 2-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been explored as a potential lead in drug design due to its ability to interact with biological targets. The difluoromethyl group is known to improve metabolic stability, which is advantageous for therapeutic agents.
    • Its structural characteristics suggest that it could act as an enzyme inhibitor, making it a candidate for further investigation in biochemical assays.
  • Antitumor Activity :
    • Research indicates that derivatives of 4-(Benzyloxy)-2-(difluoromethyl)pyridine may possess anti-tumor properties. For instance, related compounds have shown promise as intermediates in the synthesis of gamma-carbolines, which are known for their anti-cancer activity .
  • Biological Activity :
    • The compound's interaction with specific molecular targets has been studied to understand its mechanism of action. The benzyloxy group facilitates cellular membrane penetration, while the difluoromethyl group affects binding affinity to proteins and enzymes.

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

  • Starting materials include 4-nitropyridine-N-oxide and benzyl alcohol.
  • The reaction process includes heating under reflux conditions and purification through techniques such as thin-layer chromatography (TLC) and distillation .

Case Studies

  • Fluorinated Compounds in Drug Design :
    • A study highlighted the significance of fluorinated compounds like this compound in enhancing the potency and metabolic stability of drugs. The incorporation of fluorine atoms has been shown to influence pharmacokinetics positively .
  • Enzyme Inhibition Studies :
    • Investigations into the enzyme inhibition properties of compounds similar to this compound have demonstrated their potential effectiveness against various enzymes involved in disease pathways. This positions them as valuable candidates for therapeutic development.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling pathways to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-(Benzyloxy)-2-(difluoromethyl)pyridine is unique due to the presence of both benzyloxy and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and development .

Biological Activity

4-(Benzyloxy)-2-(difluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of a benzyloxy group and a difluoromethyl moiety onto a pyridine scaffold. The controlled introduction of fluorine atoms is crucial as it influences the compound's biological activity. Various synthetic routes have been explored, including electrophilic aromatic substitutions and nucleophilic additions, which have been detailed in recent literature .

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives with fluorinated groups demonstrated enhanced activity against viruses such as H5N1 and SARS-CoV-2. The presence of fluorine atoms was noted to improve the inhibitory concentration (IC50) values significantly, suggesting that fluorination is a beneficial modification for antiviral efficacy .

Table 1: Antiviral Activity of Fluorinated Pyridine Derivatives

CompoundVirus TargetIC50 (μM)Selectivity Index (SI)
8hH5N13.6690.05228
14bSARS-CoV-270.48Not reported

Enzyme Inhibition

In addition to antiviral activity, compounds with similar structures have been evaluated for their ability to inhibit human monoamine oxidases (hMAOs). For example, benzyloxy-substituted chalcones showed potent inhibition of hMAO-B, with IC50 values as low as 0.067 μM. This suggests that modifications to the benzyloxy group can enhance enzyme inhibition, making these compounds potential candidates for treating neurological disorders linked to hMAO activity .

Table 2: Inhibition of hMAO by Benzyloxy Compounds

CompoundhMAO IsoformIC50 (μM)Selectivity Index (SI)
B10hMAO-B0.067504.791
B15hMAO-B0.12287.600

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the pyridine ring are critical for enhancing biological activity. The introduction of electron-withdrawing groups, such as difluoromethyl and benzyloxy groups, has been associated with improved potency against various biological targets .

Case Studies

  • Antiviral Efficacy : A study involving a series of pyridine derivatives revealed that compounds containing difluoromethyl groups exhibited superior antiviral activity against SARS-CoV-2 compared to their non-fluorinated counterparts. This highlights the importance of fluorination in drug design for viral infections .
  • Neuroprotective Potential : Research on hMAO inhibitors has shown that certain benzyloxy-pyridine derivatives can effectively reduce oxidative stress in neuronal cells, indicating potential neuroprotective effects relevant for conditions like Parkinson's disease .

Properties

IUPAC Name

2-(difluoromethyl)-4-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c14-13(15)12-8-11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXQPMGVFQLZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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